molecular formula C16H18N4O3S B11351020 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](4-methyl-1,2,3-thiadiazol-5-yl)methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B11351020
M. Wt: 346.4 g/mol
InChI Key: JCZXMSCUNQXKID-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone is a complex organic compound that features a combination of benzodioxole, piperazine, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and piperazine intermediates, followed by their coupling with the thiadiazole moiety under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and purified before the final coupling reaction. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and thiadiazole moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to determine its efficacy and safety in various therapeutic contexts.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone apart is its combination of benzodioxole, piperazine, and thiadiazole moieties, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H18N4O3S

Molecular Weight

346.4 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone

InChI

InChI=1S/C16H18N4O3S/c1-11-15(24-18-17-11)16(21)20-6-4-19(5-7-20)9-12-2-3-13-14(8-12)23-10-22-13/h2-3,8H,4-7,9-10H2,1H3

InChI Key

JCZXMSCUNQXKID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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